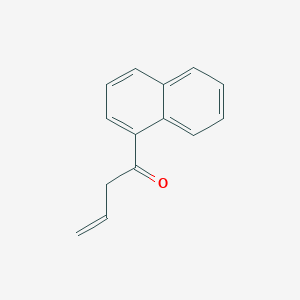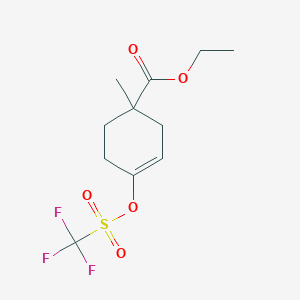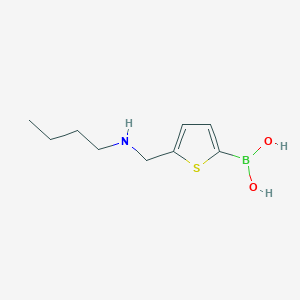
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thienyl ring, which is further substituted with a butylamino methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Butylamino)methyl)thiophen-2-yl)boronic acid typically involves the reaction of a thienyl precursor with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions, where the thienyl precursor is reacted with a boron reagent under mild conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines.
科学的研究の応用
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (5-((Butylamino)methyl)thiophen-2-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The thienyl ring provides additional reactivity and stability to the compound.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl ring instead of a thienyl ring.
2-Thienylboronic acid: Similar structure but lacks the butylamino methyl group.
Butylboronic acid: Contains a butyl group but lacks the thienyl ring.
Uniqueness
(5-((Butylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of the thienyl ring and the butylamino methyl group, which provides distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research contexts.
特性
分子式 |
C9H16BNO2S |
|---|---|
分子量 |
213.11 g/mol |
IUPAC名 |
[5-(butylaminomethyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H16BNO2S/c1-2-3-6-11-7-8-4-5-9(14-8)10(12)13/h4-5,11-13H,2-3,6-7H2,1H3 |
InChIキー |
DVSPIQULUXLENC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CNCCCC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
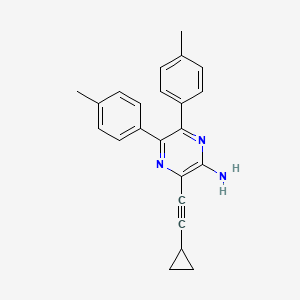
![2-[(Cyclopentylcarbonyl)amino]butanoic acid](/img/structure/B8460645.png)
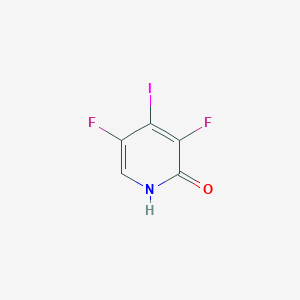
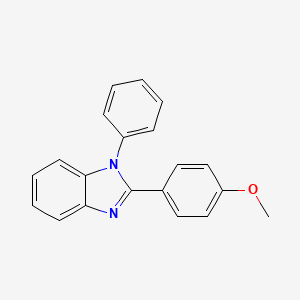
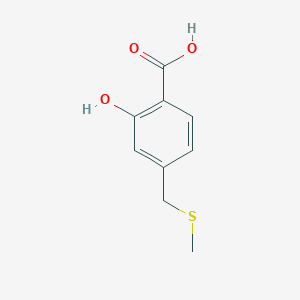
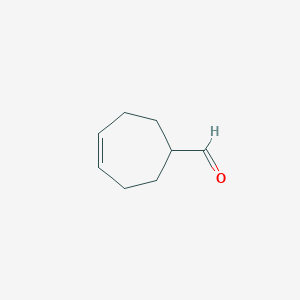
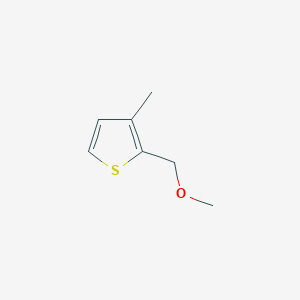
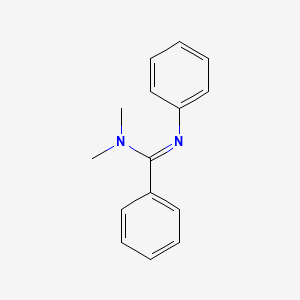
![Propanoic acid, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B8460695.png)
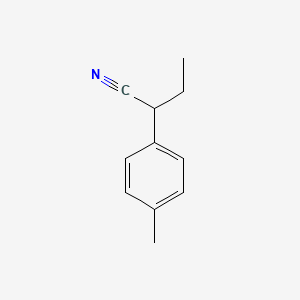
![2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
![8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B8460709.png)
